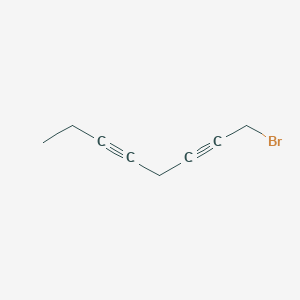

1-Bromo-2,5-octadiyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromoocta-2,5-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-2-3-4-5-6-7-8-9/h2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUCOKBZJPDVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,5-octadiyne: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-2,5-octadiyne, a versatile bifunctional reagent for advanced organic synthesis. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its key applications, with a focus on the mechanistic principles that underpin its reactivity. This document is designed to serve as a practical resource for scientists leveraging bromoalkynes in the construction of complex molecular architectures.

Core Molecular Profile

This compound is a linear eight-carbon chain featuring two internal alkyne functionalities and a terminal bromine atom. This unique arrangement of functional groups makes it a valuable building block, offering distinct reactive sites for sequential chemical transformations.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-bromoocta-2,5-diyne | [] |

| CAS Number | 1558-79-8 | [2][3] |

| Molecular Formula | C₈H₉Br | [2] |

| Molecular Weight | 185.06 g/mol | [] |

| Canonical SMILES | CCC#CCC#CCBr | [2] |

Chemical Structure:

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a pale yellow oil.[] It is soluble in common organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate. Due to its potential instability, it requires cold storage under an inert atmosphere.

| Property | Value | Source(s) |

| Appearance | Pale Yellow Oil | [] |

| Solubility | Chloroform, Dichloromethane, Ether, Ethyl Acetate | [] |

| Storage Conditions | -20°C or 4°C, under inert atmosphere | [2] |

Predicted Spectroscopic Data

¹H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple.

-

-CH₂Br (C1): A singlet or narrow triplet appearing in the range of 3.8-4.2 ppm. The bromine atom's electronegativity causes a significant downfield shift for these adjacent protons.

-

-C≡C-CH₂-C≡C- (C4): A triplet around 3.1-3.3 ppm, shifted downfield due to its position between two triple bonds (a propargyl-type position).

-

-CH₂-CH₃ (C7): A quartet around 2.2-2.4 ppm, characteristic of a methylene group adjacent to a methyl group.

-

-CH₃ (C8): A triplet around 1.1-1.3 ppm, the most upfield signal corresponding to the terminal methyl group.

¹³C NMR (Predicted): The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom.

-

-CH₂Br (C1): Expected around 10-15 ppm.

-

-C≡C-Br (C2 & C3): The two sp-hybridized carbons of the bromo-alkyne will be in the range of 40-85 ppm. The carbon attached to the bromine (C2) will be significantly more shielded (further upfield) than C3.

-

-C≡C-CH₂-C≡C- (C4): Expected around 15-25 ppm.

-

-C≡C- (C5 & C6): The internal alkyne carbons will appear in the typical range of 65-90 ppm.

-

-CH₂-CH₃ (C7): Expected around 12-16 ppm.

-

-CH₃ (C8): Expected around 13-17 ppm.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides key information about the alkyne functional groups.

-

-C≡C- Stretch (Internal): A weak absorption is expected in the 2260-2100 cm⁻¹ region for the internal C5-C6 triple bond.[4][5] Symmetrical or near-symmetrical internal alkynes often show a very weak or absent signal.[6]

-

-C≡C- Stretch (Terminal Bromoalkyne): The C2-C3 triple bond stretch is also expected in the 2260-2100 cm⁻¹ range and may be weak.[4][7]

-

C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-3000 cm⁻¹ range corresponding to the methyl and methylene C-H bonds.[8]

-

C-Br Stretch: A signal in the fingerprint region, typically between 600-500 cm⁻¹, corresponding to the carbon-bromine bond stretch.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): Mass spectrometry would show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak [M]⁺ would appear at m/z 184, and the [M+2]⁺ peak at m/z 186 would have a nearly equal intensity (approx. 98%) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]

-

Fragmentation: Common fragmentation patterns would involve the loss of the bromine atom (-Br), and cleavage of the carbon chain, particularly at the propargylic positions.[10][11]

Synthesis Protocol

The synthesis of 1-bromoalkynes from terminal alkynes is a well-established transformation. The following protocol describes a reliable method for the preparation of this compound from its precursor, 2,5-octadiyne, based on a common electrophilic bromination reaction.

Reaction Principle: This synthesis involves the deprotonation of the terminal alkyne, 2,5-octadiyne, followed by quenching with an electrophilic bromine source. A more direct and common laboratory method involves the reaction of the terminal alkyne with N-Bromosuccinimide (NBS) catalyzed by silver nitrate (AgNO₃). The silver ion is believed to coordinate to the alkyne, increasing its acidity and facilitating the reaction with NBS.

Detailed Experimental Protocol

Materials:

-

2,5-Octadiyne (1.0 equiv)[12]

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Silver Nitrate (AgNO₃) (0.1 equiv)

-

Acetone (anhydrous)

-

Pentane

-

Silica Gel for column chromatography

-

Round-bottomed flask, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2,5-octadiyne (1.0 equiv) and dissolve it in anhydrous acetone (approx. 0.4 M solution).

-

Addition of Catalysts: To the stirred solution, add silver nitrate (0.1 equiv).

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 equiv) to the mixture in small portions over 10-15 minutes. The reaction is typically exothermic, and cooling in a water bath may be necessary to maintain room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyne is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with pentane (approx. 3 volumes of the acetone used). This will precipitate the succinimide byproduct and silver salts.

-

Filtration: Filter the mixture through a pad of Celite or a short plug of silica gel, washing the filter cake with additional pentane.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to afford pure this compound.

Causality and Trustworthiness: This protocol represents a self-validating system because the progress can be easily monitored, and the purification method effectively removes byproducts and unreacted reagents. The use of a catalytic amount of silver nitrate is crucial for activating the terminal alkyne towards electrophilic attack by the milder bromine source, NBS, which is safer and easier to handle than elemental bromine.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its dual reactivity. The bromoalkyne moiety is an excellent substrate for cross-coupling reactions, while the internal alkyne is available for various addition and cycloaddition reactions.[13] This allows for the strategic and sequential construction of complex molecules.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] In the context of this compound, the bromoalkyne itself acts as the halide partner, coupling with a terminal alkyne. This reaction is exceptionally powerful for synthesizing conjugated enyne systems and other complex acetylenic architectures.

Mechanistic Principle: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the bromoalkyne.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne coupling partner in the presence of an amine base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the acetylide group to the palladium complex.

-

Reductive Elimination: The palladium complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.[15]

Illustrative Protocol (General):

-

Reactants: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), Copper(I) Iodide (CuI) (0.05-0.10 equiv).

-

Solvent/Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent, or used in conjunction with a solvent like THF or DMF.[16][17]

-

Conditions: The reaction is typically run under an inert atmosphere (N₂ or Ar) at temperatures ranging from room temperature to 60 °C.

Cycloaddition Reactions

The two alkyne functionalities in this compound can participate in various cycloaddition reactions to form heterocyclic and carbocyclic systems. The reactivity of each alkyne can be tuned based on the reaction conditions and the nature of the reaction partner.

-

[3+2] Cycloadditions (Huisgen Cycloaddition): The alkynes can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocycles. The reaction with an azide, for instance, yields a triazole ring, a prominent structure in medicinal chemistry. This reaction is often catalyzed by copper(I), known as the "click reaction".[15]

-

[4+2] Cycloadditions (Diels-Alder Reaction): While less common for simple alkynes, electron-deficient alkynes can act as dienophiles in Diels-Alder reactions with electron-rich dienes to form six-membered rings.[18]

-

[2+2+2] Cyclotrimerization: In the presence of certain transition metal catalysts (e.g., Co, Ni, Rh), the alkynes can undergo cyclotrimerization with other alkynes to form substituted benzene rings. The presence of two alkynes within the same molecule opens possibilities for intramolecular or polymerization reactions.[19]

Safety and Handling

As a reactive bromoalkyne, this compound requires careful handling to ensure laboratory safety. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 1-bromo-2-butyne and other flammable brominated hydrocarbons provide essential guidance.[20][21]

Key Safety Precautions:

-

Handling: Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: The compound is expected to be combustible.[20] Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21] For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its distinct reactive sites—a terminal bromoalkyne amenable to cross-coupling and an internal alkyne ready for cycloadditions—provide chemists with a powerful tool for the modular and efficient assembly of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent safety protocols, will enable researchers to fully exploit its synthetic potential in drug discovery, materials science, and beyond.

References

- Grönlund, K., Nissinen, V. H., Rytöluoto, I., Mosallaei, M., Mikkonen, J., & Korpijärvi, K. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Journal of the American Society for Mass Spectrometry.

- Grönlund, K., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.

- Simões, L. M., et al. (2021). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. The Journal of Physical Chemistry A.

- Sigma-Aldrich. (2012).

- Ahmad, I., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.

- Strycker, Z. D., et al. (2022).

- Sigma-Aldrich. (2025).

- Chem Service. (2015).

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkynes.

- PubChem. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 1558-79-8 this compound.

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.

- Sigma-Aldrich. (2025).

- Chemistry LibreTexts. (2020). Safety.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.

- Feng, J., & Geng, X. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. Accounts of Chemical Research, 47(8), 2309-2322.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chem LibreTexts. (2021). Lec15 - IR Spectra of Alkynes and Nitriles.

- Wikipedia. (n.d.). Sonogashira coupling.

- National Center for Biotechnology Information. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. PubMed Central.

- PubChem. (n.d.). 1-Bromohepta-2,5-diene.

- United States Biological. (n.d.). 264517 this compound CAS: 1558-79-8.

- ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chem Help ASAP. (2019). Sonogashira coupling. YouTube.

- ChemicalBook. (n.d.). This compound CAS#: 1558-79-8.

- PubChem. (n.d.). 2,5-Octadiyne.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions.

- Gandeepan, P., & Cheng, C. H. (2012). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules, 17(5), 5044-5079.

- PubChem. (n.d.). (3z,5z)-1-Bromo-3,5-octadiene.

- Chen, H., et al. (2023).

- National Institutes of Health. (n.d.). Characterization of backbone dynamics using solution NMR spectroscopy to discern the functional plasticity of structurally analogous proteins.

- PubChem. (n.d.). 1-Bromo-1-octyne.

Sources

- 2. usbio.net [usbio.net]

- 3. This compound | 1558-79-8 [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,5-Octadiyne | C8H10 | CID 22224184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 1558-79-8 [chemicalbook.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mdpi.com [mdpi.com]

- 20. southwest.tn.edu [southwest.tn.edu]

- 21. cdn.chemservice.com [cdn.chemservice.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Bromo-2,5-octadiyne

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-2,5-octadiyne, a valuable unsaturated haloalkyne intermediate in synthetic organic chemistry. The document details a robust synthetic pathway, outlines comprehensive characterization methodologies, and discusses critical safety and handling protocols. Designed for researchers, chemists, and professionals in drug development and materials science, this paper emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application. The guide covers spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing expected data and interpretation. Furthermore, it highlights the utility of this compound as a versatile building block for constructing complex molecular architectures through various cross-coupling reactions.

Introduction: The Synthetic Value of Functionalized Diynes

Unsaturated molecules containing multiple carbon-carbon triple bonds (alkynes) are foundational components in modern organic synthesis. Their rigid, linear geometry and electron-rich triple bonds serve as versatile handles for molecular construction. Among these, diynes, particularly unsymmetrical and functionalized variants, are prized precursors for pharmaceuticals, conjugated polymers, and advanced materials like graphdiyne.[1][2]

This compound (C₈H₉Br) is a bifunctional reagent of significant interest. It possesses two distinct alkyne moieties: one internal and one terminal, functionalized with a bromine atom. This structure allows for selective, sequential reactions. The bromoalkyne unit is an excellent electrophile, poised for participation in a variety of powerful carbon-carbon bond-forming reactions, including Sonogashira, Suzuki, and Cadiot-Chodkiewicz couplings.[3][4] This guide provides the necessary framework for the synthesis, purification, and rigorous characterization of this compound, enabling its effective application in complex synthetic campaigns.

Molecular Properties and Structure

A clear understanding of the physicochemical properties of this compound is essential for its handling and application.

| Property | Value | Source |

| IUPAC Name | 1-bromoocta-2,5-diyne | [] |

| CAS Number | 1558-79-8 | [][6] |

| Molecular Formula | C₈H₉Br | [7] |

| Molecular Weight | 185.06 g/mol | [] |

| Canonical SMILES | CCC#CCC#CCBr | [] |

graph "1_Bromo_2_5_octadiyne" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [penwidth=2, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];

// Positional layout C1 [pos="0,0!"]; C2 [pos="1.2,0!"]; C3 [pos="2.4,0!"]; C4 [pos="3.6,0.5!"]; C5 [pos="4.8,0.5!"]; C6 [pos="6.0,0!"]; C7 [pos="7.2,0!"]; C8 [pos="8.4,0!"]; Br [pos="9.8,0!"];

H1 [pos="3.6,1.2!"]; H2 [pos="3.2,-0.1!"]; H3 [pos="5.2,-0.1!"]; H4 [pos="4.8,1.2!"]; H5 [pos="0,-0.7!"]; H6 [pos="-0.5,0.5!"]; H7 [pos="0.5,0.5!"]; H8 [pos="1.2,-0.7!"]; H9 [pos="1.7,0.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C6 -- C7 [style=invis]; // Invisible edge for layout C7 -- C8 [style=invis]; // Invisible edge for layout C8 -- Br;

// Triple bonds edge [penwidth=1.5]; C2 -- C3 [pos="1.8,0.15!"]; C2 -- C3 [pos="1.8,-0.15!"]; C6 -- C7 [pos="6.6,0.15!"]; C6 -- C7 [pos="6.6,-0.15!"];

// Methylene and Methyl H bonds C4 -- H1; C4 -- H2; C5 -- H3; C5 -- H4; C1 -- H5; C1 -- H6; C1 -- H7; C2 -- H8; C2 -- H9;

// Connect the chain C5 -- C6; }

Caption: Molecular structure of this compound.

Synthesis of this compound

Synthetic Strategy: A Multi-Step Approach

The synthesis of an unsymmetrical bromo-diyne requires a carefully planned multi-step route. A robust and logical approach involves the creation of the core diyne structure followed by a selective functionalization. The strategy outlined here begins with the synthesis of the parent hydrocarbon, 2,5-octadiyne, followed by selective bromination at the terminal alkyne position. This ensures regiochemical control and avoids competing reactions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a composite methodology based on established procedures for alkyne coupling and bromination.

Step A: Synthesis of 2,5-Octadiyne

The core diyne structure is assembled via the coupling of a metalated alkyne with an alkyl halide. This is a foundational C-C bond-forming reaction.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.1 equivalents) to the cooled THF. To this solution, add 1-pentyne (1.0 equivalent) dropwise. The choice of n-BuLi is critical; it is a sufficiently strong base to quantitatively deprotonate the terminal alkyne, forming the lithium pentynilide intermediate. Stir the mixture for 1 hour at -78 °C.

-

Coupling: In a separate flask, prepare a solution of propargyl bromide (1.05 equivalents) in anhydrous THF. Add this solution dropwise to the lithium pentynilide solution at -78 °C. The reaction is maintained at low temperature to prevent side reactions, such as elimination or polymerization.

-

Workup: After stirring for 4-6 hours, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2,5-octadiyne should be purified by flash column chromatography on silica gel (eluting with hexanes) to yield a colorless oil.

Step B: Synthesis of this compound

This step involves the selective bromination of the terminal alkyne of 2,5-octadiyne.

-

Reaction Setup: In a similar setup to Step A, dissolve the purified 2,5-octadiyne (1.0 equivalent) in anhydrous THF (100 mL) and cool to -78 °C.

-

Deprotonation: Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour to form the lithium octadiynilide. This deprotonation is highly selective for the terminal alkyne due to the significantly higher acidity of the sp-hybridized C-H bond compared to the sp³ C-H bonds of the ethyl group.

-

Bromination: Prepare a solution of bromine (Br₂) (1.1 equivalents) in THF or use N-Bromosuccinimide (NBS). Add this solution dropwise to the reaction mixture at -78 °C. The electrophilic bromine source reacts with the nucleophilic acetylide to form the C-Br bond.

-

Workup and Purification: Follow the same workup procedure as in Step A. The crude product is purified by flash column chromatography (using a hexane/ethyl acetate gradient) to afford this compound as a stable oil. The product should be stored under an inert atmosphere at 4°C and protected from light.[8][9]

Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.25 | Triplet (t) | 3H | -CH₃ | Protons on the terminal methyl group, split by the adjacent methylene group. |

| ~1.55 | Sextet | 2H | -CH₂-CH₃ | Methylene protons adjacent to the methyl group, split by both the methyl and the other methylene group. |

| ~2.15 | Triplet (t) | 2H | ≡C-CH₂- | Methylene protons adjacent to the internal triple bond. |

| ~3.10 | Singlet (s) | 2H | -CH₂-C≡ | Methylene protons situated between the two triple bonds. The lack of adjacent protons results in a singlet. |

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their hybridization.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~13 | -CH₃ | Aliphatic methyl carbon. |

| ~22 | -CH₂-CH₃ | Aliphatic methylene carbon. |

| ~20 | ≡C-CH₂- | Aliphatic methylene carbon adjacent to an alkyne. |

| ~18 | -CH₂-C≡ | Aliphatic methylene carbon between two alkynes. |

| ~80, ~82 | C-C≡C-C | The four internal sp-hybridized carbons of the two alkyne groups. |

| ~40 | ≡C-Br | sp-hybridized carbon bonded to bromine, significantly deshielded. |

| ~75 | C≡C-Br | sp-hybridized carbon adjacent to the C-Br carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10]

| Expected Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 2960-2850 | Medium-Strong | C(sp³)-H stretch | Characteristic of the ethyl and methylene groups.[11] |

| ~2260 | Weak-Medium | C≡C stretch | The C≡C stretching vibration for internal alkynes is often weak but observable.[11] |

| 600-500 | Strong | C-Br stretch | The carbon-bromine bond stretch appears in the low-frequency region of the spectrum.[12] |

Notably, the characteristic sharp ≡C-H stretch at ~3300 cm⁻¹ will be absent, confirming the successful bromination of the terminal alkyne.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. For bromo-compounds, it offers a distinct diagnostic signature.

| m/z Value (Expected) | Relative Intensity | Assignment | Rationale |

| 184 | ~100% | [M]⁺ (with ⁷⁹Br) | Molecular ion peak containing the lighter bromine isotope. |

| 186 | ~98% | [M+2]⁺ (with ⁸¹Br) | Molecular ion peak containing the heavier bromine isotope.[13] |

The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is a definitive indicator of a molecule containing a single bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[14][15]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. Information is derived from safety data sheets of analogous compounds like 1-bromooctane and 1-bromo-2-butyne.[16][17]

-

Hazards: The compound is a combustible liquid and may be harmful if swallowed or inhaled.[17][18] Bromoalkynes can be thermally unstable and should be handled with care. Avoid exposure to heat, sparks, and open flames.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. All operations should be conducted within a certified chemical fume hood.[16]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors. Grounding and bonding of containers are necessary to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 4°C under an inert atmosphere (Argon or Nitrogen) and protection from light is recommended.[8]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal. Do not allow the material to enter drains or waterways.

Applications in Synthetic Chemistry

This compound is a powerful intermediate for the synthesis of more complex molecules.

-

Cross-Coupling Reactions: The bromoalkyne functionality is an ideal substrate for palladium- and copper-catalyzed cross-coupling reactions. For instance, in a Sonogashira coupling , it can react with a terminal alkyne to generate an unsymmetrical triyne.[3] This allows for the modular and convergent assembly of complex carbon skeletons.

-

Synthesis of Enynes and Diene Systems: The diyne structure can be selectively reduced or functionalized to generate conjugated enynes or dienes, which are important motifs in natural products and materials science.[19][20]

-

Heterocycle Synthesis: The electrophilic and unsaturated nature of the molecule makes it a candidate for cycloaddition reactions or as a precursor in transition-metal-catalyzed cyclization cascades to form various heterocyclic systems.[21]

-

Materials Science: As a diyne-containing building block, it can be used in the synthesis of polymers and macrocycles with interesting electronic and photophysical properties, including precursors for graphdiyne and related carbon-rich materials.[22]

Conclusion

This technical guide has provided a comprehensive overview of this compound, from a logical synthetic strategy to detailed characterization and safe handling. The protocols and data presented are grounded in established chemical principles and serve as a reliable resource for researchers. The unique bifunctional nature of this molecule, combining a reactive bromoalkyne with an internal alkyne, renders it a highly valuable and versatile tool for the construction of sophisticated molecular targets in diverse fields of chemical science.

References

- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. Benchchem.

- Chemical Communications (RSC Publishing). (n.d.).

- National Institutes of Health. (n.d.).

- Journal of the American Chemical Society. (2022).

- Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling.

- YouTube. (2023).

- Organic Chemistry Portal. (n.d.). Substituted 1,3-diyne synthesis by C-C coupling.

- Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- YouTube. (2024). Mass spectrum of molecules with 1Br and 1Cl.

- ResearchGate. (2017).

- Sigma-Aldrich. (2025).

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.

- BOC Sciences. (n.d.). CAS 1558-79-8 this compound.

- University of Colorado Boulder. (n.d.). IR: alkynes.

- Fisher Scientific. (2024).

- Thermo Fisher Scientific. (2009).

- Chem Service. (2015).

- Sigma-Aldrich. (2025).

- MDPI. (n.d.).

- National Institutes of Health. (n.d.). This compound | C8H9Br | CID 11615298 - PubChem.

- RSC Publishing. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review.

- PMC. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.

- Materials Chemistry Frontiers (RSC Publishing). (n.d.).

- ResearchGate. (n.d.). Functionalization of pristine graphene with enediyne molecules.

- The Royal Society of Chemistry. (n.d.).

- ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.

- ResearchGate. (2020). Stereoselective synthesis of pentasubstituted 1,3-dienes: Via Ni-catalyzed reductive coupling of unsymmetrical internal alkynes.

- ResearchGate. (n.d.).

- ChemicalBook. (2023). This compound | 1558-79-8.

- Journal of the American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.

- United States Biological. (n.d.). 264517 this compound CAS: 1558-79-8.

- National Institutes of Health. (n.d.). 1-Bromo-2,5-hexadiyne | C6H5Br | CID 14578964 - PubChem.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Thieme. (n.d.). NMR Spectra and Molecular Structure.

- YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles.

- Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides.

- Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry.

- BenchChem. (n.d.). A Comparative Guide to Bromoethyne and Other Electrophilic Alkynes in Synthesis.

- Organic Syntheses. (n.d.).

- Organic Syntheses. (n.d.). Procedure for bromoacetone synthesis.

- ResearchGate. (2025). 1-Bromo-2-(diphenylphosphinoyl)ethyne and 1-bromo-2-(p-tolylsulfinyl)ethyne: versatile reagents eventually leading to benzocyclotrimers.

- Organic Syntheses. (n.d.).

Sources

- 1. Recent advances of graphdiyne: synthesis, functionalization, and electrocatalytic applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | C8H9Br | CID 11615298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 21. Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions [mdpi.com]

- 22. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 1-Bromo-2,5-octadiyne

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Bromo-2,5-octadiyne

This document is structured to provide not just the data, but the underlying scientific rationale, empowering researchers to interpret and anticipate the spectroscopic behavior of similar haloalkyne systems.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a propargylic bromide and two internal alkyne moieties. This structure dictates a distinct and predictable spectroscopic fingerprint. The presence of the bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will be particularly influential in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about the carbon skeleton and the electronic environment of each nucleus.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule. The chemical shifts are governed by the electronegativity of adjacent atoms and the magnetic anisotropy of the triple bonds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H1 (Br-CH₂ -C≡) | ~3.9 - 4.1 | Triplet (t) | 2H | Deshielded by the adjacent electronegative bromine atom. Long-range coupling to H4 is expected. |

| H4 (-C≡C-CH₂ -C≡) | ~2.8 - 3.0 | Triplet of Triplets (tt) | 2H | Propargylic position between two alkynes. Coupled to H1 and H7. |

| H7 (-C≡C-CH₂ -CH₃) | ~2.2 - 2.4 | Quartet (q) | 2H | Propargylic position adjacent to one alkyne and coupled to the methyl protons (H8). |

| H8 (-CH₂-CH₃ ) | ~1.1 - 1.3 | Triplet (t) | 3H | Standard alkyl proton signal, coupled to the adjacent methylene protons (H7). |

Causality in Experimental Choices: The choice of a high-field instrument (e.g., 500 MHz) is crucial for resolving the fine coupling patterns, such as the predicted triplet of triplets for the H4 protons. Deuterated chloroform (CDCl₃) is a standard, non-protic solvent that offers excellent solubility for this type of molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will reveal all eight carbon atoms in the molecule. The sp-hybridized carbons of the alkyne groups are particularly diagnostic, appearing in a characteristic downfield region.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C H₂Br) | ~15 - 20 | Aliphatic carbon attached to bromine. |

| C2, C3, C5, C6 (Alkyne Carbons) | ~70 - 90 | sp-hybridized carbons.[2] The specific shifts will vary based on their position in the chain. |

| C4 (-C≡C-C H₂-C≡) | ~18 - 25 | Propargylic carbon situated between two triple bonds. |

| C7 (-C≡C-C H₂-CH₃) | ~12 - 18 | Propargylic carbon adjacent to one triple bond. |

| C8 (-CH₂-C H₃) | ~13 - 16 | Standard terminal alkyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most informative region will be the alkyne stretching frequency.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~2950-2850 | C(sp³)-H Stretch | Medium | From the CH₂ and CH₃ groups. |

| ~2260-2100 | C≡C Stretch | Weak to Medium | Characteristic for internal alkynes.[3][4] The intensity is often weak for internal alkynes due to the small change in dipole moment during vibration.[5] |

| ~600-500 | C-Br Stretch | Strong | Characteristic absorption for bromoalkanes. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Apply a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Background Scan: First, run a background spectrum of the clean salt plates.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum.

-

Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of this compound will be the presence of isotopic peaks for any fragment containing a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This results in two peaks of almost equal intensity (M and M+2) for the molecular ion and any bromine-containing fragments.[7][8]

Predicted Mass Spectrometry Data

| m/z (for ⁷⁹Br / ⁸¹Br) | Ion Identity | Rationale |

| 184 / 186 | [C₈H₉Br]⁺˙ (M⁺˙) | Molecular ion peak. The 1:1 ratio of these peaks is a definitive indicator of a single bromine atom.[9] |

| 105 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for bromoalkanes.[6] This fragment is the octadiynyl cation. |

| 79 / 81 | [Br]⁺ | Bromine cation (typically very low intensity). |

| Various | [CₓHᵧ]⁺ | Various smaller hydrocarbon fragments resulting from further fragmentation of the carbon chain. |

Fragmentation Workflow

The primary fragmentation is the cleavage of the weakest bond, the C-Br bond, which is a well-established pathway for haloalkanes.[10]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. This high energy ensures fragmentation and provides a reproducible pattern.

-

Mass Analyzer: Scan a mass range of m/z 40 to 300 using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peaks (M and M+2) to confirm the molecular formula. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the structural verification of this compound. This guide outlines the expected spectroscopic data based on established chemical principles. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, IR spectroscopy will verify the presence of the alkyne and C-Br functional groups, and mass spectrometry will confirm the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. These predictive insights serve as a robust benchmark for researchers working with this and related compounds, ensuring confidence in chemical identity and purity.

References

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkynes. Retrieved from [Link]

-

JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Leah4sci. (2021, April 18). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). 1-Bromo-2,5-hexadiyne. Retrieved from [Link]

-

Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. savemyexams.com [savemyexams.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Reactivity and Stability of 1-Bromo-2,5-octadiyne

Abstract

1-Bromo-2,5-octadiyne is a bifunctional organic molecule featuring a terminal bromoalkyne and an internal alkyne, separated by a methylene bridge. This non-conjugated diyne structure presents a unique combination of reactive sites, making it a potentially versatile building block in synthetic chemistry. This guide provides a comprehensive analysis of the predicted reactivity and stability of this compound, drawing upon established principles of organic chemistry and data from analogous compounds. We will explore its electrophilic and nucleophilic potential, participation in metal-catalyzed cross-coupling reactions, and inherent stability considerations. Detailed experimental protocols for synthesis, characterization, and key reactivity studies are proposed to provide a practical framework for researchers in organic synthesis and drug development.

Introduction: Structural and Electronic Profile

This compound (C₈H₉Br) is a structurally intriguing molecule for which limited direct experimental data exists in the public domain.[1] However, a thorough analysis of its constituent functional groups—a 1-bromoalkyne and a non-conjugated internal alkyne—allows for a robust prediction of its chemical behavior.

-

1-Bromoalkyne Moiety (C1-C2): The C1 carbon, bonded to an electronegative bromine atom, is sp-hybridized.[2] This hybridization, combined with the inductive effect of bromine, renders the C1 position electrophilic and susceptible to attack by certain nucleophiles. The C≡C triple bond itself is a region of high electron density, capable of acting as a nucleophile. Bromoalkynes are well-established, reactive partners in a variety of synthetic transformations.[3]

-

Internal Alkyne Moiety (C5-C6): This is a standard, non-terminal alkyne. It is less sterically hindered than the bromoalkyne and is expected to undergo typical alkyne reactions, such as additions and cycloadditions.

-

Non-Conjugated Diyne System: The two alkyne groups are separated by two sp³-hybridized carbons (C3 and C4), classifying it as a non-conjugated or "skip" diyne. This separation means the π-systems of the two alkynes do not interact electronically, and they are expected to react independently under most conditions.[4] This contrasts with conjugated diynes, which have distinct electronic properties and reactivity.[4]

The interplay between these features suggests a molecule with a rich and controllable reaction profile, suitable for complex molecule synthesis.

Predicted Chemical Reactivity

The reactivity of this compound can be logically categorized based on the reactive center involved.

Reactions at the Bromoalkyne Terminus

The 1-bromoalkyne is the most synthetically versatile site. It serves as a powerful electrophile in metal-catalyzed cross-coupling reactions.

This copper(I)-catalyzed reaction is a cornerstone for the synthesis of unsymmetrical 1,3-diynes.[5][6] this compound is an ideal substrate to react with a terminal alkyne in the presence of a copper(I) salt (e.g., CuBr) and an amine base.[7][8] This reaction would yield a conjugated triyne system, a valuable structure in materials science and natural product synthesis.

The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition and reductive elimination with the bromoalkyne to form the new C-C bond.[5][7]

While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, variations exist for coupling with haloalkynes.[9][10][11] A copper-free Sonogashira protocol, utilizing a palladium catalyst and a suitable base, could couple this compound with a terminal alkyne. This approach avoids the common side reaction of Glaser homocoupling often seen with copper catalysts.[12]

The C(sp)-Br bond is reactive toward various other metal-catalyzed processes. For instance, copper-catalyzed cross-coupling with organozinc reagents provides an effective route to functionalized internal alkynes.[13] Gold-catalyzed cycloisomerization reactions have also been reported for 1-bromoalkynes, opening pathways to complex cyclic structures.[14][15]

Reactions at the Alkyne π-Systems

Both the C2-C3 and C5-C6 triple bonds are electron-rich and can act as nucleophiles, undergoing addition reactions.

Reactions with electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) are expected to proceed across the triple bonds. The internal alkyne (C5-C6) is likely more reactive in these cases due to the electron-withdrawing nature of the bromine on the C2-C3 alkyne.

The alkyne moieties can participate as dienophiles or dipolarophiles in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide would form a triazole, while a Diels-Alder reaction with a suitable diene could occur, although alkynes are generally less reactive dienophiles than alkenes.

While less common for simple alkynes, nucleophilic addition can occur, particularly if the alkyne is activated. The C2 carbon is somewhat activated by the adjacent bromine, potentially allowing for the addition of soft nucleophiles under specific catalytic conditions.

Nucleophilic Substitution

Direct nucleophilic substitution of the bromine atom on the sp-hybridized carbon is generally difficult.[16] Unlike SN1 and SN2 reactions at sp³-hybridized carbons, both pathways are disfavored at an sp-carbon due to the instability of the resulting vinyl cation (for an SN1-type mechanism) and the steric impossibility of a backside attack (for an SN2-type mechanism).[17][18][19] However, under forcing conditions or with specific catalysts, substitution may be achievable.

Stability and Handling Considerations

The stability of this compound is a critical factor for its storage and use in synthesis.

Thermal Stability

Polyynes, particularly those with terminal functionality, can be thermally sensitive.[20] Long polyyne chains are known to be unstable and can undergo exothermic cross-linking or decomposition.[20][21] While this compound is a relatively short-chain diyne, it is prudent to handle it with care.

-

Recommendation: Store at low temperatures (e.g., 4°C)[1] under an inert atmosphere (Nitrogen or Argon) to minimize degradation. Avoid exposure to high temperatures or prolonged heating.

Shock Sensitivity

Some polyacetylenic compounds can be shock-sensitive, presenting an explosion hazard.[20] This risk increases with chain length and conjugation. While this specific molecule is not extensively conjugated, standard laboratory precautions for potentially energetic materials should be followed.

-

Recommendation: Handle with non-metal spatulas. Avoid grinding or subjecting the material to mechanical shock.

Chemical Stability

The molecule is likely sensitive to strong bases, which could potentially induce elimination or other side reactions. It should also be protected from light and air, as radical-initiated polymerization or oxidation are potential degradation pathways for unsaturated systems. Encapsulating polyynes in matrices or as rotaxanes has been shown to significantly enhance their stability.[21][22]

Proposed Experimental Workflows

To fully characterize the reactivity and stability of this compound, a series of systematic experiments are proposed.

Synthesis and Characterization

A plausible synthesis would involve the bromination of a terminal alkyne precursor, 1,5-octadiyne.

Protocol 1: Synthesis of this compound

-

Dissolve 1,5-octadiyne (1.0 eq) in a suitable solvent such as acetone.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of silver nitrate (AgNO₃) (0.05 eq).

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Multiplets corresponding to the various methylene (CH₂) and methyl (CH₃) protons. Absence of a terminal alkyne proton signal. |

| ¹³C NMR | Signals for two sp-hybridized carbons in the bromoalkyne (approx. 40-80 ppm range), two sp-hybridized carbons for the internal alkyne (approx. 70-90 ppm range), and signals for the sp³ carbons. |

| IR Spectroscopy | Characteristic C≡C stretch for the internal alkyne (~2230 cm⁻¹). The bromoalkyne C≡C stretch may be weaker or shifted. |

| Mass Spectrometry | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Reactivity Studies

Protocol 2: Cadiot-Chodkiewicz Coupling with Phenylacetylene

-

To a flask containing copper(I) bromide (0.05 eq) in methanol, add a 33% aqueous solution of ethylamine.

-

Add a solution of phenylacetylene (1.2 eq) in methanol dropwise at room temperature.

-

After stirring for 5 minutes, add a solution of this compound (1.0 eq) in methanol.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of ammonium chloride.

-

Extract with dichloromethane, dry over anhydrous sodium sulfate, and purify by column chromatography.

Visualization of Key Processes

Diagrams help to clarify the relationships between structure, reactivity, and experimental design.

Caption: Key reactive sites in this compound.

Caption: Workflow for Cadiot-Chodkiewicz cross-coupling.

Conclusion

This compound represents a molecule of significant synthetic potential. Its dual-alkyne nature, combined with the versatile reactivity of the bromoalkyne terminus, makes it an attractive substrate for constructing complex carbon skeletons. The primary reactive pathways are predicted to be metal-catalyzed cross-coupling reactions at the C(sp)-Br bond, which provide access to conjugated polyyne systems. While the molecule requires careful handling due to the inherent instability of polyynes, its utility as a building block in medicinal chemistry and materials science warrants further investigation. The experimental frameworks provided herein offer a starting point for the comprehensive exploration of this promising compound.

References

- Wikipedia. Cadiot–Chodkiewicz coupling. [URL: https://en.wikipedia.org/wiki/Cadiot%E2%80%93Chodkiewicz_coupling]

- American Chemical Society. (2025). Conformational effects in the gold(I)-catalyzed cycloisomerization of 1-bromoalkynes: Conformationally-driven discovery of new reactivity. ACS Fall 2025. [URL: https://www.acs.org/meetings/acs-meetings/fall-2025.html]

- Alfa Chemistry. Cadiot-Chodkiewicz Coupling. [URL: https://www.alfa-chemistry.com/cadiot-chodkiewicz-coupling.htm]

- J&K Scientific. Cadiot-Chodkiewicz Coupling Reaction. [URL: https://www.jk-sci.com/cadiot-chodkiewicz-coupling-reaction_310.html]

- SynArchive. Cadiot-Chodkiewicz Coupling. [URL: https://www.synarchive.com/named-reactions/cadiot-chodkiewicz-coupling]

- BenchChem. (2025). Copper-Free Sonogashira Reactions with Haloalkynes: Application Notes and Protocols. [URL: https://www.benchchem.com/appnote/135]

- SlideServe. (2012). Nucleophilic Substitution Reactions (Substitution at sp3-hybridized Carbon). [URL: https://www.slideserve.

- Organic Chemistry Portal. Cadiot-Chodkiewicz Coupling. [URL: https://www.organic-chemistry.org/namedreactions/cadiot-chodkiewicz-coupling.shtm]

- YouTube. (2023). Substitution at sp3 Carbon 2: SN2 in a Nutshell. [URL: https://www.youtube.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.09%3A_The_Sonogashira_Coupling_Reaction]

- NIH National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8744574/]

- NIH National Center for Biotechnology Information. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949576/]

- Fiveable. Nonconjugated Dienes Definition. [URL: https://library.fiveable.

- Chemistry Steps. (2024). sp3, sp2, and sp Hybridization in Organic Chemistry with Practice Problems. [URL: https://www.chemistrysteps.com/sp3-sp2-and-sp-hybridization-in-organic-chemistry-with-practice-problems/]

- Shroder, M. The Sonogashira Coupling. [URL: https://www.cpp.edu/~hbs/courses/organic_seminar/2009/Megan%20Shroder%20Sonogashira%20Coupling.pdf]

- NIH National Center for Biotechnology Information. Cu(I)-Mediated Bromoalkynylation and Hydroalkynylation Reactions of Unsymmetrical Benzynes: Complementary Modes of Addition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053351/]

- YouTube. (2023). Substitution at sp3 Carbon 3: SN1 in a Nutshell. [URL: https://www.youtube.

- Wikipedia. Polyyne. [URL: https://en.wikipedia.org/wiki/Polyyne]

- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? [URL: https://chemistry.stackexchange.com/questions/82436/how-can-nucleophilic-substitution-happen-at-the-sp%C2%B2-hybridised-carbon-of-4-ch]

- Department of Chemistry and Biochemistry. Remarkable Reactivity Difference in Oxygen-Substituted versus Non-Oxygen-Substituted Bromoalkynes in Cu(I)-Catalyzed Cross-Coupl. [URL: https://chem.as.uky.edu/sites/default/files/2020-09/Remarkable%20Reactivity%20Difference%20in%20Oxygen-Substituted%20versus%20Non-Oxygen-Substituted%20Bromoalkynes%20in%20Cu%28I%29-Catalyzed%20Cross-Coupling%20Reactions%20and%20Its%20Application%20in%20the%20Total%20Synthesis%20of%20%28S%29-18-Hydroxyminquartynoic%20Acid.pdf]

- NSF Public Access Repository. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. [URL: https://par.nsf.gov/servlets/purl/10353274]

- ResearchGate. Scope with regard to linear 1‐bromoalkynes and coupling partners. [URL: https://www.researchgate.net/figure/Scope-with-regard-to-linear-1-bromoalkynes-and-coupling-partners-a_fig2_336187212]

- POLITesi. (2022). Thermal stability of size- and termination-selected polyynes embedded in polymeric nanocomposite films monitored via in situ SER. [URL: https://www.politesi.polimi.it/handle/10589/188445]

- NIH National Center for Biotechnology Information. Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489793/]

-

NIH National Center for Biotechnology Information. Polyyne[5]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941074/]

- Semantic Scholar. (1968). Photochemical reactions with non-conjugated dienes. [URL: https://www.semanticscholar.org/paper/Photochemical-reactions-with-non-conjugated-dienes-Prinzbach/b2a7522511477f152174c30c34e70b925585b51b]

- SciSpace. (1968). Photochemical reactions with non-conjugated dienes. [URL: https://typeset.

- University of Wollongong Research Online. (2021). Transition Metal-Catalyzed [4+2]-Cycloaromatization Reactions of Unconjugated Enediynes. [URL: https://ro.uow.edu.au/theses1/1301/]

- ACS Publications. (2025). Mechanistic Insights into Atom-Economical Bromoalkynylation of Ynamides: 1,3-Alkynyl Migration Explored through 13C Kinetic Isotope Effects, X-ray Photoelectron Spectroscopy, and Density Functional Theory Analysis. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b06901]

- ResearchGate. Gold- or Indium-Catalyzed Cross-Coupling of Bromoalkynes with Allylsilanes through a Concealed Rearrangement. [URL: https://www.researchgate.net/publication/338271701_Gold-_or_Indium-Catalyzed_Cross-Coupling_of_Bromoalkynes_with_Allylsilanes_through_a_Concealed_Rearrangement]

- ResearchGate. (2025). Polycyclotrimerization of Aromatic Diynes: Synthesis, Thermal Stability, and Light-Emitting Properties of Hyperbranched Polyarylenes. [URL: https://www.researchgate.net/publication/233010530_Polycyclotrimerization_of_Aromatic_Diynes_Synthesis_Thermal_Stability_and_Light-Emitting_Properties_of_Hyperbranched_Polyarylenes]

- ResearchGate. Mechanical and Thermal Stability of Graphyne and Graphdiyne Nanoscrolls. [URL: https://www.researchgate.net/publication/323388056_Mechanical_and_Thermal_Stability_of_Graphyne_and_Graphdiyne_Nanoscrolls]

- NIH National Center for Biotechnology Information. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319010/]

- ACS Publications. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. [URL: https://pubs.acs.org/doi/10.1021/cr500489f]

- United States Biological. This compound CAS: 1558-79-8. [URL: https://www.usbio.net/item/B7910]

Sources

- 1. usbio.net [usbio.net]

- 2. sp3, sp2, and sp Hybridization in Organic Chemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]

- 7. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational effects in the gold(I)-catalyzed cycloisomerization of 1-bromoalkynes: Conformationally-driven discovery of new reactivity - American Chemical Society [acs.digitellinc.com]

- 15. researchgate.net [researchgate.net]

- 16. slideserve.com [slideserve.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Polyyne - Wikipedia [en.wikipedia.org]

- 21. politesi.polimi.it [politesi.polimi.it]

- 22. Polyyne [3]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Catalyst: An In-depth Technical Guide to the Mechanistic Action of 1-Bromo-2,5-octadiyne in Organic Reactions

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Versatile Reagent, 1-Bromo-2,5-octadiyne.

In the intricate world of organic synthesis, where the precise construction of molecular architecture is paramount, the utility of specific reagents can be the determining factor in the success of a synthetic route. This guide delves into the core of one such versatile, yet often under-documented, building block: This compound . With a unique combination of a terminal bromoalkyne and an internal alkyne, this molecule offers a rich landscape of reactivity, enabling the construction of complex cyclic and acyclic systems. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed exploration of its properties, reactivity, and, most critically, its mechanism of action in key organic transformations.

Physicochemical Properties and Handling

This compound, with the CAS number 1558-79-8 and molecular formula C8H9Br, is a pale yellow oil.[][2][3][4][5] Its structure, featuring two alkyne functionalities, makes it a valuable precursor in a variety of synthetic applications.

Table 1: Physicochemical Properties of this compound [][2][3][4][5]

| Property | Value |

| CAS Number | 1558-79-8 |

| Molecular Formula | C8H9Br |

| Molecular Weight | 185.06 g/mol |

| Appearance | Pale Yellow Oil |

| Purity | Typically ≥95% |

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] It should be stored in a cool, dry place away from strong oxidizing agents.[6]

The Duality of Reactivity: A Mechanistic Overview

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the terminal bromoalkyne and the internal alkyne . This duality allows for a range of transformations, including coupling reactions, cycloadditions, and intramolecular cyclizations.

The Bromoalkyne Moiety: A Gateway to Cross-Coupling Reactions

The carbon-bromine bond at the sp-hybridized carbon is the primary site for cross-coupling reactions. The high s-character of the sp-hybridized carbon orbital leads to a more polarized C-Br bond, making the carbon atom electrophilic and the bromine a good leaving group.

Sonogashira Coupling: A Step-by-Step Mechanistic Look

One of the most powerful applications of the bromoalkyne functionality is in the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the terminal alkyne of this compound and another terminal alkyne.

The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Figure 1: Generalized Mechanism of the Sonogashira Coupling Reaction.

Experimental Protocol: A Representative Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of a terminal alkyne with a bromoalkyne, adaptable for this compound.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base: Add a suitable anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine) via syringe.

-

Reactant Addition: Add this compound to the stirring solution, followed by the dropwise addition of the terminal alkyne.

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

The Diyne System: A Platform for Cycloaddition and Intramolecular Reactions

The presence of two alkyne groups in this compound opens up possibilities for various cycloaddition and intramolecular cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks.

Synthesis of Furans: A Mechanistic Hypothesis

While direct literature on the synthesis of furans from this compound is scarce, the synthesis of substituted furans from 1,4-dicarbonyl compounds (the Paal-Knorr synthesis) is a well-established reaction.[7] It is plausible that this compound could be a precursor to such 1,4-dicarbonyls, which can then undergo acid-catalyzed cyclization to form a furan ring.

The proposed pathway would involve the hydration of the alkyne functionalities to yield the diketone.

Figure 2: Proposed Pathway for Furan Synthesis from this compound.

The Paal-Knorr synthesis mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal which then dehydrates to the furan.[7]

Intramolecular Cyclizations: Building Complexity

The linear structure of this compound and its derivatives makes it an excellent substrate for intramolecular cyclization reactions. These reactions can be triggered by various reagents, including metals like indium, leading to the formation of five- or six-membered rings.[8] The mechanism of such cyclizations can be complex and may involve radical or organometallic intermediates.

Applications in Drug Development and Medicinal Chemistry

The structural motifs accessible through the reactions of this compound are prevalent in many biologically active molecules and approved drugs. The ability to introduce bromine into a molecular structure can significantly impact its therapeutic properties, a strategy often referred to as "bromination."[9][10][11]

The Role of Bromine in Drug Design:

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and selectivity.[9][10][11]

-

Metabolic Stability: The introduction of a bromine atom can alter the metabolic profile of a drug, potentially increasing its half-life.[9][10][11]

-

Lipophilicity: Bromine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The furan ring system, which can potentially be synthesized from this compound, is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[12][13]

Future Outlook

This compound is a versatile building block with significant untapped potential in organic synthesis. While its primary role in cross-coupling reactions is well-appreciated, further exploration of its utility in cycloaddition and intramolecular cyclization reactions is warranted. The development of novel catalytic systems that can selectively activate one of the alkyne moieties in the presence of the other would open up new avenues for the synthesis of complex and diverse molecular architectures. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

- AK Scientific, Inc. Safety Data Sheet: 1-Bromoocta-2,5-diyne. (URL not provided in search results)

- Ghosh, M., Mishra, S., & Hajra, A. (2015). Copper-Catalyzed Regioselective Synthesis of Multisubstituted Furans by Coupling between Ketones and β-Nitrostyrenes. The Journal of Organic Chemistry, 80(10), 5364–5368.

-

Paal-Knorr synthesis. In Wikipedia. (URL: [Link])

- (Reference for furan synthesis - not directly about this compound but relevant context) Chen, Z., et al. (2014). Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yn-1-ols: A General and Facile Synthesis of Substituted Furans. Synlett, 25(16), 2341-2344.

- (Reference for furan synthesis - not directly about this compound but relevant context) Kramer, S., Madsen, J. L. H., Rottländer, M., & Skrydstrup, T. (2010). Gold(I)-Catalyzed Hydroamination or Hydration of 1,3-Diynes: Access to 2,5-Disubstituted Pyrroles and Furans. Organic Letters, 12(12), 2758–2761.

- (Reference for furan synthesis - not directly about this compound but relevant context) Kim, H. Y., Li, J.-Y., & Oh, K. (2012). One-Pot Synthesis of 2,5-Disubstituted Furans via Copper(I) Chloride-Catalyzed Elimination/Cyclization of β-Chlorovinyl Ketones. The Journal of Organic Chemistry, 77(24), 11132–11145.

-

Shandong Mopai Biotechnology Co., LTD. This compound CAS NO.1558-79-8. (URL: [Link])

-

PubChem. This compound. (URL: [Link])

- (Reference for intramolecular cyclization - general context) ResearchGate. Palladium-Catalyzed intramolecular Cyclization of '2-bromo-1,5- di-ene-7-yne'System: A Versatile Route to the Poly-ene Substituted Cyclohexenols. (URL not provided in search results)

- (Reference for intramolecular cyclization - general context) ResearchGate. The calculated effects of substitution on intramolecular cyclization of 2,5-hexadienyl radicals. (URL not provided in search results)

- (Reference for bromoalkyne reactivity - general context) BenchChem. The Reactivity of 1-Bromo-1-propyne with Nucleophiles: A Technical Guide. (URL not provided in search results)

- (Reference for intramolecular cyclization - general context) ResearchGate. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. (URL not provided in search results)

- Lee, P. H., Lee, K., & Kim, S. (2004). Cyclization of 1-bromo-2,7- and 1-bromo-2,8-enynes mediated by indium. Organic Letters, 6(26), 4825–4828.

- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. (URL not provided in search results)

- Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. (URL not provided in search results)